![molecular formula C20H18N6O B5652642 2-{2-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]ethyl}-6-phenylpyridazin-3(2H)-one](/img/structure/B5652642.png)
2-{2-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]ethyl}-6-phenylpyridazin-3(2H)-one
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Overview
Description
"2-{2-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]ethyl}-6-phenylpyridazin-3(2H)-one" belongs to a class of compounds that have been studied for their potential pharmacological activities and unique chemical properties. This specific compound is related to pyridopyrimidines and pyrimidinones, which have been explored for various applications in chemistry and biology.
Synthesis Analysis
Synthesis of related compounds often involves reactions starting from amino pyridines or pyrimidines. For instance, 3-Amino-4-methyl-6-phenyl-thieno[2,3-d]pyrimidine-2-carbonic acid alkylesters were used as intermediates in synthesizing related compounds (Wagner, Vieweg, & Leistner, 1993). Also, ethyl cyanoacetate and 2-aminopyridine have been used in reactions yielding similar pyrimidinone compounds (Dorokhov et al., 1990).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques like NMR, IR, UV, and X-ray crystallography. For example, the structure of 4-amino-2H-pyrido-[1,2-a]pyrimidin-2-ones was elucidated using spectroscopic methods (Dorokhov et al., 1990).
Chemical Reactions and Properties
Pyrido[2,3-d]pyrimidin-4-yl compounds exhibit various chemical reactions, including cyclization, condensation, and substitution reactions. These reactions are influenced by the substituents on the pyrimidine ring and the reaction conditions used (Harutyunyan et al., 2015).
properties
IUPAC Name |
2-[2-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]ethyl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-14-23-19-16(8-5-11-21-19)20(24-14)22-12-13-26-18(27)10-9-17(25-26)15-6-3-2-4-7-15/h2-11H,12-13H2,1H3,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDELULHKYNRDBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=N1)NCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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